molecular formula C10H11BrFN B15231166 (R)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15231166
M. Wt: 244.10 g/mol
InChI Key: AIJXLYPSAJHLFZ-SNVBAGLBSA-N
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Description

®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both bromine and fluorine substituents on a tetrahydronaphthalene backbone, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a naphthalene derivative, followed by reduction and amination steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve overall yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, using reagents such as sodium azide or potassium cyanide, resulting in the formation of azides or nitriles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated tetrahydronaphthalene derivatives.

    Substitution: Azides or nitriles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

    (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with potentially different biological activities.

    5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxylated analog with different chemical reactivity.

    5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: An oxidized derivative with distinct properties.

Uniqueness: ®-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine stands out due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1R)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

AIJXLYPSAJHLFZ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)Br)N

Origin of Product

United States

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